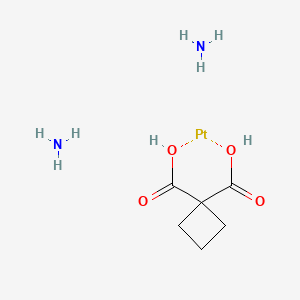
carboplatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the platinum-based antineoplastic family of medications and works by interfering with the duplication of DNA . Developed as a less toxic analogue of cisplatin, this compound was patented in 1972 and approved for medical use in 1989 .
Vorbereitungsmethoden
Carboplatin is synthesized through a series of chemical reactions involving platinum compounds. The primary synthetic route involves the reaction of cis-diamminedichloroplatinum(II) with cyclobutane-1,1-dicarboxylic acid in the presence of silver nitrate. This reaction results in the formation of this compound with the release of silver chloride as a byproduct . Industrial production methods typically involve similar reaction conditions but are scaled up to produce larger quantities of the compound.
Analyse Chemischer Reaktionen
Carboplatin undergoes various chemical reactions, including substitution and hydrolysis. In aqueous solutions, this compound can undergo hydrolysis to form reactive platinum complexes that can interact with DNA . Common reagents used in these reactions include water and chloride ions. The major products formed from these reactions are platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death .
Wissenschaftliche Forschungsanwendungen
Carboplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the interactions of platinum-based drugs with biological molecules . In biology, it is used to investigate the mechanisms of DNA damage and repair . In medicine, this compound is extensively used in chemotherapy regimens to treat various cancers . Additionally, it is used in combination with other drugs to enhance its antineoplastic effects . In industry, this compound is used in the development of new platinum-based drugs and drug delivery systems .
Wirkmechanismus
Carboplatin exerts its effects by forming reactive platinum complexes that cause intra- and inter-strand cross-linkage of DNA molecules within the cell . This modification of the DNA structure inhibits DNA synthesis and affects the cell in all phases of its cycle . The primary molecular targets of this compound are the nucleophilic sites on DNA, particularly the N7 position of guanine . The formation of platinum-DNA adducts leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Carboplatin is often compared with other platinum-based chemotherapy drugs, such as cisplatin and oxaliplatin. While all three compounds share a similar mechanism of action, they differ in their chemical structures and toxicity profiles . Cisplatin, the first platinum-based chemotherapy drug, is known for its high nephrotoxicity and ototoxicity . Oxaliplatin, on the other hand, is associated with neurotoxicity . This compound was developed to reduce the nephrotoxic effects of cisplatin while maintaining its antineoplastic activity . Other similar compounds include nedaplatin, lobaplatin, and heptaplatin, which have received regional approval for clinical use .
Eigenschaften
Molekularformel |
C6H14N2O4Pt |
|---|---|
Molekulargewicht |
373.27 g/mol |
IUPAC-Name |
azane;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |
InChI-Schlüssel |
DVQHYTBCTGYNNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Synonyme |
Blastocarb Carboplat Carboplatin Carbosin Carbotec CBDCA cis-Diammine(cyclobutanedicarboxylato)platinum II Ercar JM 8 JM-8 JM8 Nealorin Neocarbo NSC 241240 NSC-241240 NSC241240 Paraplatin Paraplatine Platinwas Ribocarbo |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















